molecular formula C7H5BrClFO B1380448 3-Bromo-4-chloro-2-fluorobenzyl Alcohol CAS No. 1824057-69-3

3-Bromo-4-chloro-2-fluorobenzyl Alcohol

Cat. No.: B1380448
CAS No.: 1824057-69-3
M. Wt: 239.47 g/mol
InChI Key: ZTRDPYMNGHIYHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-chloro-2-fluorobenzyl Alcohol is a chemical compound with the molecular formula C7H5BrClFO and a molecular weight of 239.47 . It is also known by its IUPAC name (4-bromo-3-chloro-2-fluorophenyl)methanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5BrClFO/c8-5-2-1-4(3-11)7(10)6(5)9/h1-2,11H,3H2 . This indicates the connectivity and hydrogen count of the molecule’s atoms.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 239.47 g/mol . It has a density of 1.8±0.1 g/cm3 and a boiling point of 296.0±35.0 °C at 760 mmHg . The melting point and flash point are not specified in the search results.

Scientific Research Applications

Eco-Friendly Synthesis

A significant application of halo-substituted benzyl alcohols, like 3-Bromo-4-chloro-2-fluorobenzyl alcohol, is found in eco-friendly synthesis processes. Research has explored the synthesis and characterization of similar compounds using biotransformation processes. These processes involve the use of whole cells of Baker’s Yeast in their free and immobilized form in mixtures of glycerol and water, highlighting an environmentally friendly approach to synthesizing complex organic compounds (Saharan & Joshi, 2016).

Insecticidal Activities

Research into esters of 3-phenoxybenzyl alcohol and its derivatives, which share structural similarities with this compound, has shown that these compounds have moderate to high insecticidal activities. This indicates potential applications in the development of new insecticides (Elliott, Janes, & Khambay, 1986).

Protecting Groups in Organic Synthesis

The chemical structure of this compound makes it a candidate for serving as a protecting group in organic synthesis. A study introduced a new benzyl ether-type protecting group for alcohols, demonstrating applications in the direct stereocontrolled synthesis of beta-mannopyranosides. This research underscores the utility of halogenated benzyl alcohols in complex organic synthesis processes (Crich, Li, & Shirai, 2009).

Pharmaceutical Synthesis

Another application area is in the synthesis of pharmaceutical compounds. A scalable synthesis method using a regioselective Heck cross-coupling strategy was demonstrated for a thromboxane receptor antagonist. This method involved key intermediates similar to this compound, showcasing the role such compounds can play in the synthesis of complex pharmaceuticals (W. & Mason, 1998).

Metabolic Studies

In metabolic studies, compounds structurally related to this compound have been used to investigate the metabolism of halogenated benzyl alcohols in living organisms. These studies offer insights into how such compounds are processed in biological systems, which is crucial for understanding their pharmacokinetics and potential toxicological impacts (Boeren et al., 1992).

Safety and Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements include P261, P305, P351, and P338 , suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

Properties

IUPAC Name

(3-bromo-4-chloro-2-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO/c8-6-5(9)2-1-4(3-11)7(6)10/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRDPYMNGHIYHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CO)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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